molecular formula C27H18N8O B7738340 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmeth yl)-5H-pyrrolo[2,3-dicarbonitrile

6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmeth yl)-5H-pyrrolo[2,3-dicarbonitrile

Cat. No.: B7738340
M. Wt: 470.5 g/mol
InChI Key: LHYNSJOPCOMFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile involves several steps. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step typically involves the condensation of o-phenylenediamine with benzyl chloride under acidic conditions to form 1-benzyl-1H-benzo[d]imidazole.

    Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furfural and an appropriate catalyst.

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of the intermediate compounds under basic conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Final functionalization:

Chemical Reactions Analysis

6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or potassium cyanide, leading to the formation of substituted derivatives.

Scientific Research Applications

6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell proliferation . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar compounds to 6-amino-7-(1-benzyl-1H-benzo[d]imidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-dicarbonitrile include:

Properties

IUPAC Name

6-amino-7-(1-benzylbenzimidazol-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N8O/c28-13-20-21(14-29)33-27-24(31-20)23(25(30)35(27)16-18-9-6-12-36-18)26-32-19-10-4-5-11-22(19)34(26)15-17-7-2-1-3-8-17/h1-12H,15-16,30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYNSJOPCOMFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N(C5=NC(=C(N=C45)C#N)C#N)CC6=CC=CO6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.